2-Thiomorpholinobenzonitrile
Overview
Description
2-Thiomorpholinobenzonitrile is an organic compound with the molecular formula C11H12N2S It is a derivative of benzonitrile, where a thiomorpholine ring is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholinobenzonitrile typically involves the reaction of 2-chlorobenzonitrile with thiomorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Thiomorpholinobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted thiomorpholine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Scientific Research Applications
2-Thiomorpholinobenzonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of thiomorpholine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-Thiomorpholinobenzonitrile involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s biological activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-Morpholinobenzonitrile: Similar structure but with an oxygen atom in the ring instead of sulfur.
2-Piperidinobenzonitrile: Contains a piperidine ring instead of thiomorpholine.
2-Thiazolylbenzonitrile: Features a thiazole ring attached to the benzene ring.
Uniqueness: 2-Thiomorpholinobenzonitrile is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs. The sulfur atom can engage in different types of interactions, making the compound valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-thiomorpholin-4-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUCIENKGYDHRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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